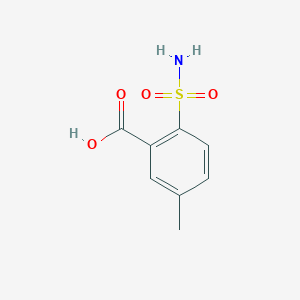

5-Methyl-2-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMMQSCJBWGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Methyl 2 Sulfamoylbenzoic Acid and Its Structural Analogues

Classical and Established Synthetic Pathways

Traditional methods for synthesizing 5-methyl-2-sulfamoylbenzoic acid and its analogues have been foundational in enabling their initial exploration and development. These pathways, while effective, often involve multiple steps and may utilize harsh reagents.

A prominent and widely utilized method for introducing the sulfamoyl group onto an aromatic ring is through a two-step process involving chlorosulfonation followed by amination. nih.gov This strategy is a cornerstone in the synthesis of many aromatic sulfonamides.

The synthesis typically begins with an appropriately substituted aromatic precursor, such as a toluene (B28343) derivative. This precursor is treated with chlorosulfonic acid (ClSO₃H), a powerful sulfonating and chlorinating agent. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The position of this group is directed by the existing substituents on the ring. For the synthesis of 5-methyl-2-sulfamoylbenzoic acid, a key intermediate would be a toluene derivative that can be subsequently carboxylated or a pre-existing benzoic acid derivative. nih.govgoogle.com

Once the sulfonyl chloride is formed, it is then reacted with an amine source, most commonly ammonia (B1221849) or an alkylamine, to displace the chloride and form the sulfonamide. nih.gov This amination step is typically carried out under controlled temperature conditions to afford the desired sulfamoyl derivative. nih.gov For instance, the chlorosulfonyl intermediate can be coupled with various amines to produce a library of sulfonamide products. nih.gov

A general representation of this two-step process is as follows:

Chlorosulfonation: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

Amination: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃Cl

Where 'Ar' represents the aromatic core and 'R' can be hydrogen or an alkyl group.

This classical approach has been instrumental in synthesizing a variety of sulfamoyl benzoic acid analogues for structure-activity relationship (SAR) studies. nih.gov

The synthesis of 5-methyl-2-sulfamoylbenzoic acid and its analogues often necessitates multi-step sequences starting from readily available aromatic precursors. scribd.comlibretexts.org The strategic planning of these sequences is crucial to ensure the correct placement of the methyl, carboxyl, and sulfamoyl functional groups on the aromatic ring. libretexts.org

A common starting material for a structural analogue, methyl 2-methoxy-5-aminosulfonyl benzoate, is salicylic (B10762653) acid. semanticscholar.orgresearchgate.net A typical multi-step synthesis might involve the following key transformations: researchgate.net

Etherification: The phenolic hydroxyl group of a precursor like salicylic acid can be methylated. semanticscholar.orgresearchgate.net

Sulfonylation/Chlorosulfonation: Introduction of the sulfonyl or chlorosulfonyl group onto the aromatic ring. semanticscholar.orgresearchgate.net

Amination: Conversion of the sulfonyl chloride to the sulfonamide. semanticscholar.orgresearchgate.net

Esterification/Oxidation: Modification of other functional groups, such as the conversion of a carboxylic acid to its methyl ester or the oxidation of a methyl group to a carboxylic acid. semanticscholar.orgresearchgate.net

The order of these steps is critical. For example, the directing effects of the substituents already present on the aromatic ring will influence the position of incoming groups in subsequent electrophilic aromatic substitution reactions. libretexts.org For instance, to obtain a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org

A representative multi-step synthesis of a structural analogue, methyl 2-methoxy-5-aminosulfonyl benzoate, starting from salicylic acid involves etherification, sulfonyl chlorination, amination, and esterification, with a reported total yield of 63.7% after optimization of each step. researchgate.net

Here is a data table summarizing the yields of a multi-step synthesis of a structural analogue:

| Step | Reaction | Optimized Yield (%) |

| 1 | Etherification | 92.6 |

| 2 | Sulfonyl Chloride Formation | 95.7 |

| 3 | Amination | 75.8 |

| 4 | Esterification | 97.4 |

| Total | Overall Yield | 63.7 |

This data is for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a structural analogue of 5-methyl-2-sulfamoylbenzoic acid. researchgate.net

Advanced and Sustainable Approaches in Synthesis

In recent years, there has been a significant shift towards developing more advanced and sustainable synthetic methodologies in chemistry. nih.govacs.org This trend is driven by the need to reduce the environmental impact of chemical processes, improve efficiency, and enhance safety. nih.govuniroma1.it

Modern synthetic chemistry is increasingly focused on the use of catalytic methods to achieve transformations that were traditionally reliant on stoichiometric reagents. nih.gov In the context of synthesizing sulfamoyl derivatives, catalytic strategies for sulfamoylation and related reactions are being explored to improve efficiency and reduce waste. google.com

One innovative approach involves the use of a copper catalyst, such as cuprous bromide, to facilitate the reaction between a halo-substituted benzoic acid ester and sodium aminosulfinate. google.comgoogle.com This method offers a more direct route to the sulfamoyl group, avoiding the harsh conditions and waste generated by traditional chlorosulfonation. google.comgoogle.comgoogle.com For example, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate has been achieved with high yield (up to 96.55%) using cuprous bromide as a catalyst in tetrahydrofuran (B95107) (THF) as a solvent. google.com This catalytic process represents a significant improvement over older multi-step routes that generate considerable waste. google.comgoogle.comgoogle.com

The general scheme for this catalytic sulfamoylation can be represented as:

Ar-X + NaSO₂NH₂ --(Catalyst)--> Ar-SO₂NH₂ + NaX (Where X = Cl, Br)

This catalytic approach shortens the synthetic route, increases the yield, and is more environmentally benign. google.comgoogle.com

The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and selectivity while minimizing reaction times and energy consumption. semanticscholar.org For the synthesis of 5-methyl-2-sulfamoylbenzoic acid and its analogues, careful control of parameters such as temperature, solvent, and reagent stoichiometry can have a profound impact on the outcome of the reaction.

In classical multi-step syntheses, each step can be individually optimized. For example, in the synthesis of a structural analogue, the etherification step was optimized to achieve a 92.6% yield, while the sulfonyl chloride formation reached a 95.7% yield under optimized conditions. semanticscholar.orgresearchgate.net The amination and esterification steps were also optimized to yield 75.8% and 97.4%, respectively. semanticscholar.orgresearchgate.net

Optimization can involve:

Temperature Control: Maintaining a specific temperature range can prevent side reactions and decomposition of products. For instance, in a chlorosulfonation reaction, keeping the temperature between 10-15 °C was found to be crucial. nih.gov

Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity. Dimethyl sulfoxide (B87167) (DMSO) has been used effectively in nucleophilic aromatic substitution reactions for the synthesis of related compounds. nih.gov

Reagent Ratio: Adjusting the molar ratio of reactants can drive the reaction to completion and minimize the formation of byproducts. semanticscholar.org

The following table showcases the impact of reaction time on the yield of an amination reaction in the synthesis of a structural analogue:

| Reaction Time (hours) | Yield (%) |

| 1 | ~60 |

| 3 | ~70 |

| 5 | 75.8 |

| 7 | ~76 |

This data illustrates that extending the reaction time beyond 5 hours did not significantly increase the yield. semanticscholar.org

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize their environmental footprint. nih.govacs.orguniroma1.it This involves considering factors such as the use of less hazardous reagents, the reduction of waste, and the use of renewable feedstocks. nih.govuniroma1.it

In the context of synthesizing sulfamoylbenzoic acids, a key environmental concern with classical methods is the large amount of waste generated, particularly from chlorosulfonation which produces acidic byproducts. google.comgoogle.com The multi-step nature of traditional syntheses also contributes to a high Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. unibo.it

Efforts to create greener synthetic pathways include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. nih.gov Toluene, for example, is considered a greener alternative to benzene (B151609). nih.gov

Catalysis: As mentioned earlier, catalytic reactions are inherently greener as they reduce the need for stoichiometric reagents. google.comnih.gov The copper-catalyzed synthesis of a sulfamoylbenzoate analogue is a prime example of a greener alternative to traditional methods, as it avoids the use of chlorosulfonic acid and significantly reduces waste. google.comgoogle.comgoogle.com

Renewable Feedstocks: While not yet widely applied to this specific compound, there is a broader trend in chemical synthesis to move away from petroleum-based starting materials towards renewable resources. mdpi.com

The development of a catalytic, one-pot synthesis for a structural analogue of 5-methyl-2-sulfamoylbenzoic acid highlights the potential for significant waste reduction and improved environmental performance in the production of these important chemical compounds. google.comgoogle.comgoogle.compatsnap.com

Synthesis of Key Intermediates

The construction of the target molecule and its structural variants hinges on the availability of two primary building blocks: reactive sulfonyl chloride precursors and appropriately substituted methylated benzoic acids.

Preparation of Reactive Sulfonyl Chloride Precursors

Sulfonyl chlorides are highly versatile electrophilic intermediates essential for introducing the sulfamoyl group, typically via reaction with ammonia or an amine. Their preparation can be achieved through several established methods, chosen based on the nature of the starting material and desired functional group tolerance.

One of the most direct methods is the chlorosulfonation of an aromatic ring using chlorosulfonic acid. However, this method's selectivity can be challenging with multiple activating or deactivating groups present. More modern and often milder methods have been developed to improve functional group compatibility and yield.

Key synthetic strategies for preparing sulfonyl chlorides include:

Oxidative Chlorination : This approach utilizes various sulfur-containing starting materials. For instance, S-alkylisothiourea salts can be converted to their corresponding sulfonyl chlorides using reagents like bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO2), offering an environmentally benign route. organic-chemistry.org

From Sulfonic Acids : Pre-existing sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions. researchgate.net

From Sulfonyl Hydrazides : Sulfonyl hydrazides react with N-chlorosuccinimide (NCS) in acetonitrile (B52724) to cleanly produce sulfonyl chlorides in high yields. nih.gov

From Sulfonamides : Primary sulfonamides can undergo conversion to sulfonyl chlorides using Pyrylium tetrafluoroborate (B81430) (Pyry-BF4) as an activating reagent, which is particularly useful for late-stage functionalization of complex molecules. nih.gov

Sandmeyer-type Reactions : Aromatic amines (anilines) can be converted to diazonium salts, which then react with sulfur dioxide (often using a stable surrogate like DABSO) in the presence of a copper catalyst to yield the desired sulfonyl chloride. organic-chemistry.org

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Oxidative Chlorosulfonation | S-Alkyl Isothiourea Salts | Bleach (NaOCl) or NaClO2 | organic-chemistry.org |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) | nih.gov |

| From Sulfonamides | Primary Sulfonamides | Pyry-BF4, MgCl2 | nih.gov |

| From Sulfonic Acids | Sulfonic Acids | Cyanuric Chloride | researchgate.net |

| Sandmeyer-type Reaction | Anilines | NaNO2, HCl, SO2 source (DABSO), Cu catalyst | organic-chemistry.org |

Routes to Methylated Benzoic Acid Intermediates

The methylated benzoic acid core provides the foundational structure onto which the sulfamoyl group is installed. For 5-methyl-2-sulfamoylbenzoic acid, m-toluic acid (3-methylbenzoic acid) is a logical starting intermediate.

Common synthetic routes to methylated benzoic acids include:

Oxidation of Alkylbenzenes : A widely used method involves the oxidation of a methyl group on a benzene ring. For example, toluene can be oxidized to benzoic acid, and similarly, m-xylene (B151644) can be selectively oxidized to m-toluic acid using oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. vaia.com

Fischer Esterification : While not a direct synthesis of the acid, the esterification of benzoic acids is a crucial related reaction, as the carboxyl group is often protected as an ester (e.g., methyl benzoate) during subsequent synthetic steps like chlorosulfonation or nucleophilic substitution. mdpi.comresearchgate.net This reaction is typically catalyzed by strong acids like sulfuric acid or by solid acid catalysts to improve recyclability and reduce waste. mdpi.comresearchgate.net

Nitration of Toluic Acids : For creating more complex analogues, functionalization of the methylated benzoic acid is necessary. For example, the nitration of m-toluic acid with nitric acid can produce 2-nitro-3-methylbenzoic acid, a key intermediate for certain pesticides. google.com

| Method | Starting Material | Key Reagents | Product Example | Reference |

|---|---|---|---|---|

| Oxidation | Toluene | KMnO4 (basic conditions) | Benzoic Acid | vaia.com |

| Fischer Esterification | Benzoic Acid | Methanol (B129727), H2SO4 (catalyst) | Methyl Benzoate | vaia.commdpi.com |

| Nitration | m-Toluic Acid | Nitric Acid | 2-Nitro-3-methylbenzoic acid | google.com |

Regioselective Synthesis of Substituted Sulfamoylbenzoic Acids

Achieving the desired substitution pattern on the benzene ring, specifically the 1,2,4-arrangement of the carboxyl, sulfamoyl, and methyl groups, requires careful control of regioselectivity. This is primarily governed by the electronic effects of the substituents already present on the ring.

Directing Group Effects in Electrophilic Aromatic Functionalization

In electrophilic aromatic substitution (EAS) reactions, such as chlorosulfonation, the existing substituents on the benzene ring dictate the position of the incoming electrophile. cognitoedu.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org

Activating Groups : These groups increase the electron density of the ring, making it more nucleophilic and accelerating the rate of EAS. They generally direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a classic example of a weakly activating, ortho-, para-director. aakash.ac.in

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org The carboxylic acid (-COOH) and ester (-COOR) groups are deactivating and meta-directing. quora.com Similarly, the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) and sulfamoyl (-SO₂NH₂) groups are deactivating and meta-directing. wikipedia.org

In the synthesis of 5-methyl-2-sulfamoylbenzoic acid starting from m-toluic acid, the two existing groups have competing directing effects. The methyl group directs to positions 2, 4, and 6, while the carboxyl group directs to position 5. The challenge lies in introducing the sulfonyl group at the C2 position. The combined electronic effects and steric factors must be managed to achieve the desired isomer.

| Functional Group | Classification | Directing Effect | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | aakash.ac.in |

| -COOH (Carboxylic Acid) | Deactivating | Meta | quora.com |

| -COOR (Ester) | Deactivating | Meta | quora.com |

| -SO₂Cl (Sulfonyl Chloride) | Strongly Deactivating | Meta | wikipedia.org |

Nucleophilic Aromatic Substitution Strategies and Regioselectivity Control

An alternative and powerful strategy for controlling regiochemistry is Nucleophilic Aromatic Substitution (SₙAr). Unlike EAS, SₙAr involves a nucleophile attacking an electron-poor aromatic ring that contains a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org

This strategy offers excellent regiochemical control because the substitution occurs only at the carbon atom bearing the leaving group. masterorganicchemistry.com This is particularly useful for synthesizing highly substituted sulfamoylbenzoic acids.

A relevant industrial example is the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate. In this process, a chlorine atom is displaced by a sulfamoyl group precursor. The synthesis involves reacting methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a catalyst. google.comgoogle.compatsnap.com The methoxy (B1213986) group and the ester group activate the ring for this nucleophilic attack on the position bearing the chlorine.

For analogues, a common starting material is a dihalobenzoic acid derivative. nih.gov A nucleophile can selectively displace one of the halogen atoms, often the one that is more activated by the ring's substituents. For instance, in 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, nucleophilic substitution often occurs at the 4-position (para to the sulfamoyl group), as the sulfamoyl group strongly activates the para position for SₙAr. nih.gov

| Starting Material | Nucleophile/Reagents | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfinate, Cu catalyst | Displacement of Cl by a sulfamoyl precursor. | Methyl 2-methoxy-5-sulfamoylbenzoate | google.comguidechem.com |

| 2,4-Dihalo-5-sulfamoylbenzoic acid esters | Various nucleophiles (e.g., thiols) | Regioselective displacement of the halogen at C4. | 4-Substituted-2-halo-5-sulfamoyl-benzoates | nih.gov |

| 2-Halo-5-(sulfamoyl)benzoic Acids | Alcohols | SNAr to introduce an ether linkage. | 2-Alkoxy-5-(sulfamoyl)benzoic Acids | acs.orgacs.org |

Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Sulfamoylbenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for synthetic modification, enabling the formation of various derivatives such as esters, acid halides, and anhydrides.

The carboxylic acid moiety of 5-Methyl-2-sulfamoylbenzoic acid can be readily converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.org For instance, refluxing a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, in methanol (B129727) with concentrated sulfuric acid yields the corresponding methyl ester in high yield. nih.gov A similar outcome is expected for 5-Methyl-2-sulfamoylbenzoic acid.

The resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis is the reverse of esterification and is achieved by heating the ester with a large excess of water and a strong acid catalyst. rsc.orgdnu.dp.ua This reaction is also reversible. dnu.dp.ua

Alkaline hydrolysis, or saponification, is an irreversible process that goes to completion. rsc.org It involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.orgnih.gov This reaction produces the corresponding carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate salt to regenerate the 5-Methyl-2-sulfamoylbenzoic acid. dnu.dp.ua

Table 1: General Conditions for Esterification of Sulfamoylbenzoic Acids

| Reaction | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), concentrated H₂SO₄, reflux | Methyl 5-methyl-2-sulfamoylbenzoate | nih.govorganic-chemistry.org |

| Alkaline Hydrolysis (Saponification) | NaOH or KOH (aq), heat | Sodium 5-methyl-2-sulfamoylbenzoate | rsc.orgnih.gov |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat | 5-Methyl-2-sulfamoylbenzoic acid | rsc.orgdnu.dp.ua |

To facilitate further derivatization, such as amidation or more complex ester formation, the carboxylic acid group of 5-Methyl-2-sulfamoylbenzoic acid can be converted into more reactive intermediates like acid halides and anhydrides.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the highly reactive acyl chloride. Pyridine is sometimes added to neutralize the hydrogen chloride (HCl) byproduct. This conversion is a standard procedure in organic synthesis.

Acid Anhydrides: Symmetrical anhydrides can be formed from two equivalents of the carboxylic acid via dehydration. More practically, mixed anhydrides can be prepared. For instance, reaction with another acyl chloride or using a specific coupling reagent can generate a mixed anhydride (B1165640). A notable example of a reagent used for esterification and macrolactonization under mild conditions is 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, which highlights the utility of anhydrides in synthesis. youtube.com These reactive intermediates, particularly the acid chloride, can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, respectively, often under milder conditions than direct reactions with the carboxylic acid. nih.gov

Transformations Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) also presents opportunities for chemical modification, primarily at the nitrogen atom, or through cleavage of the sulfur-nitrogen or carbon-sulfur bonds.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile.

N-Alkylation: The sulfonamide can undergo N-alkylation with alkyl halides or alcohols. dnu.dp.ua Modern catalytic methods have been developed to facilitate this transformation efficiently. For example, manganese(I) and iridium(III) complexes have been shown to catalyze the N-alkylation of aryl sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgrsc.org These reactions can produce mono-N-alkylated sulfonamides in high yields. acs.orgorganic-chemistry.org The reaction of aryl sulfonamides with alkyl halides in the presence of a Lewis acid catalyst like FeCl₃ is another effective method. dnu.dp.ua

N-Acylation: N-acylation of the sulfamoyl group can also be achieved. This typically involves reacting the sulfonamide with an acylating agent such as an acid chloride or anhydride in the presence of a base. Recently, N-acyl-N-alkyl/aryl sulfonamide (NASA) moieties have been developed as chemical tools for the modification of proteins, demonstrating the accessibility of this functionality. acs.orgacs.org

Table 2: Selected Catalytic Systems for N-Alkylation of Aryl Sulfonamides

| Catalyst System | Alkylating Agent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Mn(I) PNP pincer complex | Primary alcohols | Base (e.g., K₂CO₃), heat | Mono-N-alkylated sulfonamide | acs.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Base (e.g., Cs₂CO₃), microwave | N-alkylated sulfonamide | rsc.org |

While sulfonamides are generally stable functional groups, they can be cleaved under specific conditions. This can be a desirable transformation for synthetic purposes or an undesirable pathway in metabolic contexts.

Chemical Cleavage: The N-S bond of aryl sulfonamides can be cleaved. A mild and selective method involves using 40% sulfuric acid in acetic acid. rsc.org Reductive cleavage methods have also been developed that transform the sulfonamide into sulfinates and amines, which can serve as versatile synthetic intermediates. researchgate.net Furthermore, visible light-mediated N-S bond cleavage of N-acylsulfonamides in the presence of boronic acids has been reported as a catalyst-free method to generate sulfonyl radicals for further reactions. rsc.org

Metabolic Cleavage: In biological systems, electron-deficient aryl sulfonamides can undergo metabolic cleavage. This process is often mediated by glutathione (B108866) S-transferases (GSTs), where nucleophilic attack by glutathione on the aromatic ring adjacent to the sulfonamide group leads to the displacement of the sulfonamide moiety. domainex.co.uk This highlights a potential liability for certain sulfonamide-containing drug candidates. domainex.co.uk

Aromatic Ring Functionalization

The substitution pattern on the benzene (B151609) ring of 5-Methyl-2-sulfamoylbenzoic acid dictates the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The ring is substituted with three groups:

-CH₃ (methyl): An activating, ortho, para-directing group.

-COOH (carboxyl): A deactivating, meta-directing group.

-SO₂NH₂ (sulfamoyl): A deactivating, meta-directing group.

The directing effects of these groups are in conflict. The powerful activating, ortho, para-directing methyl group is positioned at C5. The deactivating, meta-directing carboxyl and sulfamoyl groups are at C1 and C2, respectively. In electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation, the incoming electrophile will be directed by the interplay of these electronic effects. masterorganicchemistry.comorganicchemistrytutor.com

The positions ortho to the methyl group are C4 and C6. The positions para to the methyl group is C2 (already substituted). The positions meta to the carboxyl group are C3 and C5 (already substituted). The positions meta to the sulfamoyl group are C4 and C6.

Both the methyl group (directing to C4 and C6) and the deactivating groups (directing to C4 and C6 relative to their own positions) reinforce substitution at the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky sulfamoyl group at C2. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating sulfamoyl group. Reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to yield the corresponding 4-substituted derivative as the major product. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The electronic nature of the substituents dictates the feasibility and outcome of aromatic substitution reactions. The carboxylic acid and sulfamoyl groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the methyl group is an electron-donating group, activating the ring for electrophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of 5-Methyl-2-sulfamoylbenzoic acid is significantly deactivated towards electrophilic aromatic substitution. This is due to the powerful deactivating and meta-directing effects of the carboxyl and sulfamoyl substituents. masterorganicchemistry.comyoutube.com While the methyl group is an activating, ortho-, para-director, its influence is largely overcome by the two strong deactivating groups. masterorganicchemistry.com

Therefore, forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary to achieve any electrophilic substitution, such as nitration or halogenation. The position of substitution would be determined by the competing directing effects of the three groups. The -COOH group (at C2) directs incoming electrophiles to C4 and C6, while the -SO₂NH₂ group (meta to the -CH₃ at C5) also directs to C4 and C6. The -CH₃ group (at C5) directs to C2, C4, and C6. The confluence of these directing effects strongly favors substitution at the C4 and C6 positions, provided the reaction can be initiated on the highly deactivated ring.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C2 | Electron-Withdrawing (Deactivating) | Meta (to C4, C6) |

| -CH₃ | C5 | Electron-Donating (Activating) | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution on 5-Methyl-2-sulfamoylbenzoic acid is generally not feasible as it lacks a suitable leaving group (such as a halide) on the aromatic ring. wikipedia.org However, the presence of the strong electron-withdrawing sulfamoyl and carboxyl groups makes the ring highly susceptible to SNAr if a good leaving group were present. masterorganicchemistry.comlibretexts.orglibretexts.org

This reactivity is prominently demonstrated in the synthesis of the diuretic drug Furosemide, which starts from a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid. gpatindia.comyoutube.com In this synthesis, the chlorine atom at the C2 or C4 position is displaced by the nucleophile furfurylamine. chegg.comgoogle.com Studies on methyl 2,4-dihalo-5-sulfamoyl-benzoates show that the regioselectivity of the substitution (i.e., whether the halide at C2 or C4 is replaced) depends on the nature of the incoming nucleophile. nih.govmdpi.com For instance, reactions with aromatic thiols tend to favor substitution at the 2-position, whereas other nucleophiles predominantly attack the 4-position. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Related Halo-Sulfamoylbenzoic Acid Derivatives

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzoic acid | Furfurylamine | Furosemide (4-Chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid) | gpatindia.comgoogle.com |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Naphthylthiol | Methyl 2-(naphthylthio)-4-chloro-5-sulfamoyl-benzoate | nih.govmdpi.com |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Dodecylthiol | Methyl 4-(dodecylthio)-2-chloro-5-sulfamoyl-benzoate | nih.govmdpi.com |

Oxidation and Reduction Chemistry of the Aromatic Nucleus

Oxidation

The aromatic nucleus of 5-Methyl-2-sulfamoylbenzoic acid is generally resistant to oxidation due to its inherent stability and the presence of electron-withdrawing groups. However, the alkyl side-chain (the methyl group) is susceptible to oxidation. The carbon atom attached to a benzene ring is known as a benzylic position, and it is particularly reactive. libretexts.org

Under the action of strong oxidizing agents such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid. libretexts.orgyoutube.com This reaction, known as benzylic oxidation, would convert 5-Methyl-2-sulfamoylbenzoic acid into 2-sulfamoylbenzene-1,4-dicarboxylic acid. The reaction proceeds regardless of the length of the alkyl chain, as long as a hydrogen atom is present on the benzylic carbon. youtube.com Under extreme oxidative conditions, such as those involving hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals, cleavage of the aromatic ring itself can occur, leading to a variety of smaller, non-aromatic products. nih.gov

Table 3: Potential Oxidation Reactions

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| Hot KMnO₄, H⁺ | Benzylic Side-Chain Oxidation | 2-Sulfamoylbenzene-1,4-dicarboxylic acid |

| H₂O₂, Na₂WO₄ | Benzylic Side-Chain Oxidation | 2-Sulfamoylbenzene-1,4-dicarboxylic acid |

Reduction

Information regarding the reduction of the aromatic nucleus of 5-Methyl-2-sulfamoylbenzoic acid is not extensively documented in the literature. Generally, the reduction of a substituted benzene ring requires specific and often harsh conditions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol). The outcome of such a reaction would be complex due to the presence of three different substituents. The carboxylic acid group would likely be affected, potentially being reduced or influencing the regioselectivity of the ring reduction. Without specific experimental data, the precise products of aromatic ring reduction for this molecule remain speculative.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Sulfamoylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, a precise map of the atomic connectivity and electronic environment of 5-Methyl-2-sulfamoylbenzoic acid can be constructed.

Advanced ¹H and ¹³C NMR Techniques for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 5-Methyl-2-sulfamoylbenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the carboxylic acid proton, and the sulfamoyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the electron-withdrawing sulfamoyl group and the electron-donating methyl group. The proton on the carbon adjacent to the carboxylic acid (C6-H) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The coupling between adjacent aromatic protons would result in characteristic splitting patterns, aiding in their definitive assignment.

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the substituent effects, with the carbons bearing the sulfamoyl and carboxylic acid groups showing distinct resonances. Data from analogous substituted benzoic acids and methyl benzoates can be used to predict the approximate chemical shifts. For instance, studies on substituted methyl benzoates have shown that the chemical shifts of the aryl carbons can be reliably calculated based on the additivity of substituent effects. cdnsciencepub.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Methyl-2-sulfamoylbenzoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| COOH | > 12 | Singlet (broad) | - |

| H-3 | 7.8 - 8.0 | Doublet | ~8.0 |

| H-4 | 7.4 - 7.6 | Doublet of doublets | ~8.0, ~2.0 |

| H-6 | 8.0 - 8.2 | Doublet | ~2.0 |

| CH₃ | 2.3 - 2.5 | Singlet | - |

| SO₂NH₂ | 7.0 - 7.5 | Singlet (broad) | - |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-2-sulfamoylbenzoic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C-1 | 130 - 135 |

| C-2 | 138 - 142 |

| C-3 | 128 - 132 |

| C-4 | 135 - 139 |

| C-5 | 139 - 143 |

| C-6 | 125 - 129 |

| CH₃ | 20 - 23 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Spectroscopic Signatures of Sulfamoyl and Carboxylic Acid Functional Groups

The protons of the sulfamoyl group (-SO₂NH₂) are expected to appear as a broad singlet in the ¹H NMR spectrum, typically in the range of 7.0-7.5 ppm, due to quadrupole broadening from the nitrogen atom and chemical exchange. The exact chemical shift can be sensitive to solvent and concentration. In ¹³C NMR, the carbon atom attached to the sulfamoyl group (C-2) will be influenced by its electron-withdrawing nature.

The carboxylic acid proton (-COOH) is characteristically observed as a broad singlet at a very downfield chemical shift, often exceeding 12 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. The carbonyl carbon of the carboxylic acid group is a key signature in the ¹³C NMR spectrum, appearing in the range of 168-172 ppm. The chemical shifts of these functional groups are consistent with data reported for various substituted benzoic acids. rsc.orgdocbrown.info

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of 5-Methyl-2-sulfamoylbenzoic acid is expected to display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the carboxylic acid dimer will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is anticipated to be a strong band around 1700 cm⁻¹. The sulfamoyl group will exhibit characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the sulfamoyl group are expected in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. These assignments are supported by studies on various substituted benzoic acids and aromatic sulfonamides. researchgate.netnih.govcore.ac.uk

Table 3: Predicted Characteristic FT-IR Absorption Bands for 5-Methyl-2-sulfamoylbenzoic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Sulfamoyl | S=O asymmetric stretch | 1370 - 1330 | Strong |

| Sulfamoyl | S=O symmetric stretch | 1180 - 1160 | Strong |

| Sulfamoyl | N-H stretch | 3400 - 3200 | Medium |

| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Methyl Group | C-H stretch | 2980 - 2850 | Medium |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of the molecule. For 5-Methyl-2-sulfamoylbenzoic acid, the symmetric vibrations of the sulfamoyl group and the aromatic ring are often more prominent in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to strong Raman bands. The S=O symmetric stretch is also expected to be a strong Raman scatterer. The complementarity of FT-IR and Raman spectroscopy is essential for a complete vibrational analysis. ijtsrd.com

Table 4: Predicted Characteristic Raman Shifts for 5-Methyl-2-sulfamoylbenzoic Acid

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1580 | Strong |

| Sulfamoyl | S=O symmetric stretch | 1180 - 1160 | Strong |

| Carboxylic Acid | C=O stretch | ~1680 | Medium |

| Methyl Group | C-H symmetric stretch | ~2920 | Strong |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Analysis of Fundamental Vibrational Modes and Total Energy Distribution (TED)

A detailed understanding of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and their corresponding atomic motions. The Total Energy Distribution (TED) analysis allows for the quantitative assignment of each vibrational mode to the contributions of different internal coordinates (e.g., bond stretching, angle bending, torsions).

For 5-Methyl-2-sulfamoylbenzoic acid, a TED analysis would likely reveal significant mixing between various vibrational modes, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, the C-S stretching vibration of the sulfamoyl group is often coupled with other ring vibrations. Similarly, the bending modes of the carboxylic acid group can be mixed with aromatic ring deformations. Such analyses, performed on analogous molecules like diphenylsulfone, have provided valuable insights into the nature of these complex vibrations. researchgate.net A comprehensive TED analysis would provide a definitive assignment of the fundamental vibrational modes of 5-Methyl-2-sulfamoylbenzoic acid.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For 5-Methyl-2-sulfamoylbenzoic acid, the theoretical monoisotopic mass is calculated as 215.02522 Da based on its molecular formula, C₈H₉NO₄S. uni.lu

HRMS analysis involves ionizing the molecule and measuring its mass with high precision. Common ionization techniques produce various adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The precise mass of these ions is then compared against the calculated theoretical values for the expected formula.

Predicted HRMS data for 5-Methyl-2-sulfamoylbenzoic acid shows the expected m/z values for several common adducts. For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 216.03250, which directly corresponds to the addition of a proton's mass to the parent molecule's exact mass. uni.lu Similarly, the sodium adduct [M+Na]⁺ is predicted at an m/z of 238.01444. uni.lu The close correlation between the experimentally measured m/z values and these predicted values would provide unequivocal evidence for the molecular formula C₈H₉NO₄S, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Predicted HRMS Data for 5-Methyl-2-sulfamoylbenzoic Acid Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 216.03250 |

| [M+Na]⁺ | 238.01444 |

| [M+K]⁺ | 253.98838 |

| [M+NH₄]⁺ | 233.05904 |

| [M-H]⁻ | 214.01794 |

| Data sourced from predicted values for C₈H₉NO₄S. uni.lu |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Unit Cell Parameters and Crystal Packing Motifs

The analysis would reveal how individual molecules of 5-Methyl-2-sulfamoylbenzoic acid arrange themselves to form a stable, ordered lattice. This arrangement, or crystal packing, is influenced by various intermolecular forces, such as hydrogen bonding and van der Waals interactions, which dictate the efficiency and geometry of the packing motif.

Intermolecular and Intramolecular Hydrogen Bonding Networks and Their Structural Implications

The structure of 5-Methyl-2-sulfamoylbenzoic acid, featuring both a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂), makes it a prime candidate for extensive hydrogen bonding. Both of these functional groups can act as hydrogen bond donors and acceptors.

An X-ray diffraction analysis would precisely map the hydrogen bonding network. Intramolecular hydrogen bonds, occurring within a single molecule, could potentially form between the carboxylic acid group and the nearby sulfonamide group, influencing the molecule's conformation. More significantly, intermolecular hydrogen bonds, which form between adjacent molecules, play a critical role in stabilizing the crystal structure. For example, carboxylic acid groups frequently form dimeric structures through hydrogen bonds, while the sulfonamide group's N-H and S=O moieties can participate in a variety of hydrogen bonding interactions with neighboring molecules. These networks are fundamental to the compound's resulting crystal architecture and physical properties.

Computational and Theoretical Investigations of 5 Methyl 2 Sulfamoylbenzoic Acid

Quantum Chemical Studies

Quantum chemical studies employ computational methods to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. mdpi.com This process, known as geometry optimization, determines the most stable arrangement of atoms in a molecule, corresponding to the lowest energy state. For a molecule like 5-Methyl-2-sulfamoylbenzoic acid, with rotatable bonds, conformational analysis would be performed to identify different spatial arrangements (conformers) and their relative stabilities. This would involve rotating the carboxyl and sulfamoyl groups to map the potential energy surface and identify the global minimum energy conformation.

Calculation of Electronic Properties, including Frontier Molecular Orbitals (HOMO-LUMO)

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and predict its reactivity.

Prediction of Electrophilic and Nucleophilic Reactive Sites

The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. For 5-Methyl-2-sulfamoylbenzoic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, identifying them as sites for electrophilic interaction, and positive potential around the hydrogen atoms of the amine and carboxylic acid groups.

Thermodynamic Properties and Conformational Dynamics Calculations

Computational methods can also predict the thermodynamic properties of a molecule at different temperatures. This includes properties such as enthalpy, entropy, and Gibbs free energy. These calculations are vital for understanding the stability of the molecule and predicting the spontaneity of reactions. Conformational dynamics simulations could further explore how the molecule's shape and structure change over time, providing insight into its flexibility and interactions in a dynamic environment.

Energetic Stability of Various Molecular Conformers

The three-dimensional arrangement of a molecule, known as its conformation, can significantly influence its physical and chemical properties. For 5-Methyl-2-sulfamoylbenzoic acid, several conformers are possible due to the rotational freedom around the single bonds, particularly the C-S bond of the sulfamoyl group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring.

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to determine the relative energies of these different conformers. The principle behind this analysis is that lower energy conformers are more stable and thus more likely to be populated at equilibrium. The study of energetics between different rotamers is known as conformational analysis and is fundamental to understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents.

Table 1: Key Functional Groups and Their Potential Influence on Conformation

| Functional Group | Potential Influence on Conformation |

| Carboxylic Acid | Can rotate relative to the benzene ring; may participate in intramolecular hydrogen bonding. |

| Sulfamoyl Group | Can rotate around the C-S bond; its orientation affects steric interactions and potential for hydrogen bonding. |

| Methyl Group | Acts as a steric hindrance, influencing the preferred orientation of adjacent functional groups. |

Theoretical Studies of Intramolecular Interactions

A key feature of 5-Methyl-2-sulfamoylbenzoic acid's structure is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen of the carboxylic acid group and an oxygen atom of the sulfamoyl group, or between a hydrogen of the sulfamoyl group and the carbonyl oxygen of the carboxylic acid.

Theoretical studies on similar ortho-substituted benzoic and benzenesulfonic acids have shown that intramolecular hydrogen bonds (IHBs) can have a profound effect on the molecule's electronic structure and acidity. The formation of an IHB can lead to a more planar arrangement of the involved functional groups, which can, in turn, affect the electronic communication between these groups and the aromatic ring.

The acidity of the carboxylic acid and sulfamoyl groups is influenced by the stability of their corresponding conjugate bases. An intramolecular hydrogen bond in the neutral molecule can stabilize the ground state, which would, in principle, make deprotonation more difficult, thereby decreasing acidity. Conversely, if the intramolecular hydrogen bond is stronger in the resulting anion after deprotonation, it would stabilize the conjugate base and thus increase the acidity of the parent molecule. Computational studies on related systems have shown that when a sulfonic acid group acts as an IHB acceptor, a significant decrease in the gas-phase deprotonation energy is observed due to the strengthening of the IHB in the anion.

The strength of these intramolecular hydrogen bonds can be estimated using computational methods, with energies typically ranging from 2 to 15 kcal/mol, depending on the geometry and the nature of the donor and acceptor groups.

Molecular Modeling and Docking Studies (Focused on chemical interactions within a theoretical binding context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery and involves placing the ligand (in this case, 5-Methyl-2-sulfamoylbenzoic acid) into the binding site of a target protein and evaluating the binding affinity using a scoring function.

Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Therefore, a common theoretical target for docking studies of 5-Methyl-2-sulfamoylbenzoic acid would be the active site of a carbonic anhydrase isoform, such as human carbonic anhydrase II (hCA II).

The binding affinity is typically reported as a docking score, often in units of kcal/mol, or as a predicted inhibition constant (Ki) or dissociation constant (Kd). Lower values generally indicate a stronger predicted binding. For a series of methyl 5-sulfamoyl-benzoates, variations in substituents on the benzene ring have been shown to lead to extremely high binding affinities for certain carbonic anhydrase isoforms, with Kd values in the nanomolar and even picomolar range. nih.gov While specific docking scores for 5-Methyl-2-sulfamoylbenzoic acid are not published, it is expected to bind to the active site of carbonic anhydrases. The predicted binding affinity would depend on the specific isoform and the computational method used.

Table 2: Representative Docking Scores for Sulfonamide Inhibitors with Carbonic Anhydrase II

| Compound Type | Typical Docking Score (kcal/mol) | Predicted Affinity Range |

| Simple Benzenesulfonamides | -6 to -8 | Micromolar to Nanomolar |

| Clinically Used CAIs | -8 to -10 | Nanomolar |

| Highly Optimized Analogs | > -10 | Sub-nanomolar |

Note: These are representative values from various studies and not specific to 5-Methyl-2-sulfamoylbenzoic acid.

Computational methods, particularly molecular docking and subsequent molecular dynamics simulations, can rationalize the specific chemical interactions that stabilize the ligand-protein complex. For sulfonamide inhibitors of carbonic anhydrase, the primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.

Molecular dynamics simulations can be used to assess the stability of the docked pose over time and to analyze the dynamic nature of these interactions. These simulations provide a more realistic picture of the binding event in a solvated environment.

Applications and Utility in Advanced Organic Synthesis

5-Methyl-2-sulfamoylbenzoic Acid as a Versatile Synthetic Building Block

A synthetic building block in organic chemistry is a readily available molecule that possesses reactive functional groups, allowing for its incorporation into a larger, target structure. 5-Methyl-2-sulfamoylbenzoic acid fits this description perfectly due to the distinct reactivity of its three primary functional groups: the carboxylic acid, the sulfonamide, and the aromatic ring.

The carboxylic acid moiety (-COOH) is a classic functional group for a wide range of transformations. It can be readily converted into esters, amides, or acid chlorides. These reactions allow for the attachment of diverse molecular fragments, extending the carbon skeleton or introducing new functionalities.

The sulfonamide group (-SO₂NH₂) offers another site for chemical modification. The nitrogen atom can undergo alkylation or arylation under appropriate conditions, creating secondary or tertiary sulfonamides. Furthermore, the sulfonamide group itself is an important pharmacophore in many medicinal compounds, valued for its ability to act as a hydrogen bond donor and mimic a carboxylate group.

The aromatic ring, activated by the methyl group and substituted with the electron-withdrawing carboxyl and sulfamoyl groups, can potentially undergo further electrophilic substitution reactions, although the substitution pattern is heavily influenced by the directing effects of the existing groups. The methyl group itself can also be a site for functionalization, for instance, through radical halogenation, to introduce a reactive handle at the benzylic position.

| Functional Group | Potential Synthetic Transformations |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Halide Formation, Reduction to Alcohol |

| **Sulfonamide (-SO₂NH₂) ** | N-Alkylation, N-Arylation, Dehydration to Sulfonyl Nitriles |

| Aromatic Ring | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (if further activated) |

| Methyl Group (-CH₃) | Benzylic Halogenation, Oxidation |

Role in Scaffold Construction and Diversification Strategies

In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various substituents can be attached, leading to a library of related compounds with diverse properties. This process is central to diversification strategies aimed at discovering new drug candidates or materials. Chemical suppliers recognize 5-Methyl-2-sulfamoylbenzoic acid as a "versatile small molecule scaffold". biosynth.combiosynth.com

The utility of a sulfamoyl-benzoate core as a scaffold for diversification is well-documented with closely related analogues. For example, research on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrates a classic diversification strategy. nih.gov In this work, a di-halogenated sulfamoyl-benzoate scaffold is subjected to nucleophilic substitution reactions. nih.gov One halogen is selectively replaced by various sulfur-containing nucleophiles, while the other halogen and the ester and sulfonamide groups remain intact. nih.gov This approach allows for the rapid generation of a library of analogues from a single, common core.

This principle is directly applicable to 5-Methyl-2-sulfamoylbenzoic acid. One could envision converting the carboxylic acid to an ester and then performing reactions on the sulfonamide nitrogen or the aromatic ring to create a family of new molecules, all retaining the central 5-methyl-2-sulfamoylbenzoate core. This strategy is efficient for exploring the structure-activity relationships of new chemical entities.

Precursor in the Synthesis of Complex Chemical Entities

Beyond its role as a scaffold, 5-Methyl-2-sulfamoylbenzoic acid can serve as a precursor for the total synthesis of more intricate molecules, including heterocyclic systems.

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry, as these motifs are present in numerous pharmaceuticals and biologically active compounds. researchgate.netinchem.org The functional groups on 5-Methyl-2-sulfamoylbenzoic acid provide the necessary handles to initiate cyclization reactions, forming new ring systems.

One potential pathway involves intramolecular reactions. For instance, the carboxylic acid could be reduced to a primary alcohol. The adjacent sulfonamide group could then react with this alcohol under dehydrating conditions to form a six-membered cyclic sulfonamide, known as a sultam. Sultams are themselves valuable chiral auxiliaries and structural motifs in medicinal chemistry.

Alternatively, the ortho-methyl group could be functionalized, for example, via bromination to an α-bromo-methyl group. This new electrophilic center could then react with the nucleophilic sulfonamide nitrogen in an intramolecular cyclization to form a benzisothiazolinone dioxide derivative, another important heterocyclic core. General methods for synthesizing a wide variety of sulfur heterocycles, such as thiazoles, thiophenes, and dithiazines, often rely on the condensation of sulfur-containing reagents with multifunctional organic substrates. organic-chemistry.orgarkat-usa.org By appropriately modifying the functional groups of 5-Methyl-2-sulfamoylbenzoic acid, it can be tailored to participate in these established synthetic routes.

The creation of multi-cyclic systems often relies on tandem reactions or one-pot sequences where a starting material undergoes several transformations to rapidly build molecular complexity. An amide derivative of 5-Methyl-2-sulfamoylbenzoic acid could serve as a starting point for such a sequence.

For example, studies on related N,N-diethyl-2-(methylsulfanyl)benzamides have shown that they can react with unsaturated aldehydes in a one-pot reaction involving conjugate addition and subsequent ring closure to yield complex multi-cyclic systems like nih.govbenzothieno[3,2-b]pyrans. researchgate.net This highlights a plausible strategy where an appropriately modified derivative of 5-Methyl-2-sulfamoylbenzoic acid could be integrated into a larger, fused ring system through a carefully designed reaction cascade.

Furthermore, the structural similarity of this compound to intermediates used in the synthesis of pharmaceuticals like Sulpiride, a substituted benzamide (B126) derivative, underscores its potential as a precursor for complex, biologically active molecules. google.comgoogle.com The synthesis of such targets involves the strategic coupling of the benzamide core with other cyclic or acyclic fragments, demonstrating the integration of the initial building block into a final, multi-component structure.

Structure Reactivity Relationship Srr Studies of 5 Methyl 2 Sulfamoylbenzoic Acid Analogues

Impact of Substituent Modifications on Chemical Reactivity and Selectivity.uni.luchemicalbook.com

The reactivity of the 5-Methyl-2-sulfamoylbenzoic acid scaffold is highly dependent on the nature and position of its substituents. The interplay of electronic and steric factors governs the outcomes of chemical transformations, dictating both the speed and the orientation of reactions.

Steric hindrance also plays a critical role in determining reaction rates. nih.gov Bulky substituents near a reactive site can impede the approach of a reagent, thereby slowing down the reaction. For instance, in nucleophilic aromatic substitution (SNAr) reactions on related di-substituted benzenes, the size of the incoming nucleophile and the substituents adjacent to the leaving group can dramatically alter the reaction kinetics. nih.gov While a methyl group is relatively small, replacing it with a bulkier group like a tert-butyl group would be expected to decrease the rate of reactions at the ortho (C4 or C6) positions. nih.gov

The following table summarizes the expected qualitative effects of various substituents on the reaction kinetics of the aromatic ring.

| Substituent at C5 | Electronic Effect | Expected Impact on Electrophilic Aromatic Substitution Rate | Steric Hindrance |

| -CH₃ (Methyl) | Electron-donating (weak) | Activating | Low |

| -OCH₃ (Methoxy) | Electron-donating (strong) | Strongly Activating | Low |

| -Cl (Chloro) | Electron-withdrawing | Deactivating | Low |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Strongly Deactivating | Medium |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating (weak) | Activating | High |

Substituents on the benzene (B151609) ring direct the position of subsequent functionalization, a phenomenon known as regiochemical control. The existing groups on 5-Methyl-2-sulfamoylbenzoic acid—the methyl, carboxyl, and sulfamoyl groups—collectively influence where new substituents will be added.

The methyl group is an ortho, para-director, while the carboxyl and sulfamoyl groups are meta-directors. researchgate.net This creates a complex interplay of directing effects. However, in nucleophilic aromatic substitution reactions involving di-halogenated 5-sulfamoyl-benzamide precursors, the position of substitution is highly controlled. For example, in reactions of 2,4-dichloro-5-sulfamoyl-benzamide (B3189084) with various nucleophiles, substitution patterns are dictated by the nature of the nucleophile and the solvent. Aromatic thiols tend to favor substitution at the 2-position (ortho to the sulfamoyl group), whereas other nucleophiles, particularly bulky ones like dodecylthiol, exclusively lead to substitution at the 4-position (para to the sulfamoyl group). niscpr.res.in The use of a polar aprotic solvent like DMSO can favor the formation of ortho-substituted products. niscpr.res.in This demonstrates that both electronic activation/deactivation and steric hindrance precisely control the regiochemical outcome of functionalization reactions. niscpr.res.in

Relationship between Molecular Structure and Distinct Spectroscopic Signatures

The unique molecular structure of each 5-Methyl-2-sulfamoylbenzoic acid analogue gives rise to a distinct spectroscopic fingerprint. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterization.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are indicative of the electronic environment. For the parent compound, the protons on the benzene ring would appear as distinct signals, with their coupling patterns revealing their relative positions. Modifications to the substituents would cause predictable shifts in these signals. For example, adding a strong electron-withdrawing group would typically shift the signals of nearby protons downfield (to a higher ppm value).

IR spectroscopy provides information about the functional groups present. nih.gov The carboxylic acid shows a characteristic broad O-H stretch and a C=O stretch. The sulfamoyl group exhibits N-H stretches and characteristic S=O stretches. Changes in the molecular structure, such as those affecting hydrogen bonding, can cause shifts in the positions and shapes of these absorption bands. nih.govacs.org

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry can confirm the elemental composition. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated and used for identification. uni.lucsic.es

The table below correlates structural features of a hypothetical analogue, 4-Chloro-5-methyl-2-sulfamoylbenzoic acid, with expected spectroscopic data, based on data for related compounds. researchgate.net

| Spectroscopic Technique | Structural Feature | Expected Signature |

| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region, shifted due to the electronic effects of Cl, COOH, and SO₂NH₂ groups. |

| Methyl Protons (-CH₃) | A singlet around 2.3-2.7 ppm. | |

| Carboxyl Proton (-COOH) | A broad singlet at high ppm (>10 ppm). | |

| Sulfamoyl Protons (-SO₂NH₂) | A broad singlet, chemical shift can vary. | |

| ¹³C NMR | Aromatic Carbons | Six distinct signals, with the carbon attached to the chlorine showing a characteristic shift. |

| Carbonyl Carbon (-COOH) | A signal in the 165-185 ppm range. | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | Broad absorption band from 2500-3300 cm⁻¹. |

| C=O stretch (Carboxylic Acid) | Strong absorption band around 1700-1725 cm⁻¹. | |

| S=O stretches (Sulfamoyl) | Two distinct bands, typically in the 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ regions. | |

| N-H stretches (Sulfamoyl) | Two bands in the 3200-3400 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | A peak corresponding to the molecular weight plus a proton, showing a characteristic isotopic pattern for chlorine (M+2 peak with ~1/3 intensity). |

Influence of Structural Changes on Intermolecular Interactions (e.g., Crystallization Behavior, Theoretical Binding Profiles)

Structural modifications to 5-Methyl-2-sulfamoylbenzoic acid analogues profoundly affect how the molecules interact with each other and with other molecules, influencing properties like crystal packing, solubility, and binding to biological targets. acs.org

The carboxyl and sulfamoyl groups are potent hydrogen bond donors and acceptors. acs.org These groups often dominate the intermolecular interactions, forming robust hydrogen-bonding networks that define the crystal structure. nih.gov Changes in the position or nature of other substituents can alter the preferred hydrogen-bonding motifs, potentially leading to different crystal packing arrangements or even polymorphism—the ability of a compound to exist in multiple crystalline forms. acs.org Polymorphs can have different physical properties. The stability of these crystal forms is governed by the strength of intermolecular forces, which include not only strong hydrogen bonds but also weaker π-π stacking interactions between the aromatic rings. nih.gov

Computational methods, such as molecular docking, are used to predict how these analogues might bind to a protein's active site. These theoretical binding profiles are highly sensitive to the molecule's structure. For instance, in studies of related sulfamoyl benzoic acid analogues designed as receptor agonists, the specific placement and nature of substituents were found to be critical for achieving high binding affinity and selectivity. nih.govniscpr.res.in Computational docking analyses rationalize these findings by showing how specific groups on the analogue form key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues in the binding pocket. niscpr.res.innih.gov Altering the structure, for example by changing the substitution pattern on the aromatic ring, directly impacts this complementarity and, therefore, the theoretical binding profile. niscpr.res.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.